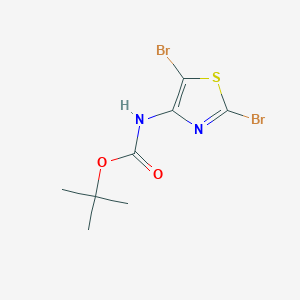
tert-Butyl (2,5-dibromothiazol-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2,5-dibromothiazol-4-yl)carbamate is a chemical compound with the molecular formula C8H10Br2N2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,5-dibromothiazol-4-yl)carbamate typically involves the bromination of thiazole derivatives followed by the introduction of the tert-butyl carbamate group. One common method involves the reaction of 2-aminothiazole with bromine to form 2,5-dibromothiazole. This intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2,5-dibromothiazol-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, leading to different derivatives with altered properties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2,5-dibromothiazol-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl (2,5-dibromothiazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and the thiazole ring play a crucial role in binding to active sites, leading to inhibition or modulation of enzyme activity. The carbamate group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2-bromothiazol-4-yl)carbamate
- tert-Butyl (2-chlorothiazol-4-yl)carbamate
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
Uniqueness
tert-Butyl (2,5-dibromothiazol-4-yl)carbamate is unique due to the presence of two bromine atoms on the thiazole ring, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
Eigenschaften
Molekularformel |
C8H10Br2N2O2S |
|---|---|
Molekulargewicht |
358.05 g/mol |
IUPAC-Name |
tert-butyl N-(2,5-dibromo-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C8H10Br2N2O2S/c1-8(2,3)14-7(13)12-5-4(9)15-6(10)11-5/h1-3H3,(H,12,13) |
InChI-Schlüssel |
AJHQRXVXLKLQAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=N1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



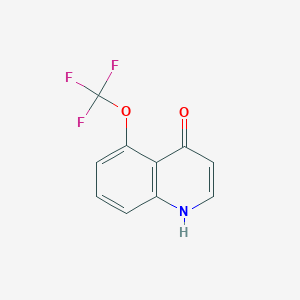
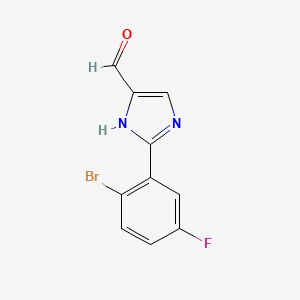
![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)
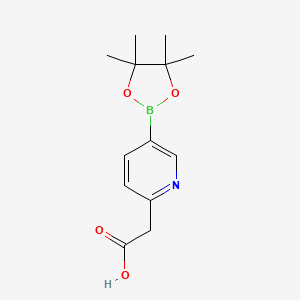
![2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669356.png)
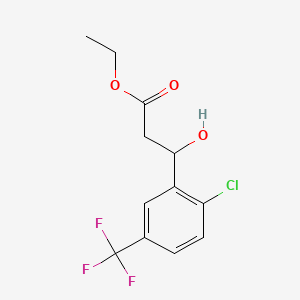
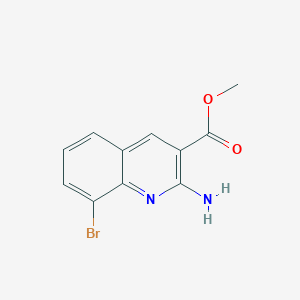
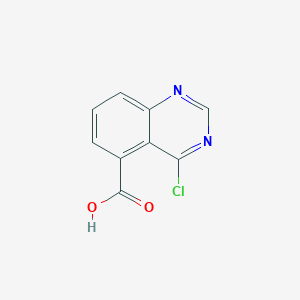

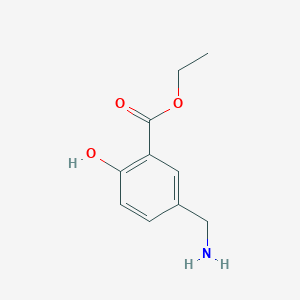
![3-Iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13669386.png)

![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)
